molecular formula C11H12O2 B127885 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid CAS No. 4242-18-6

5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid

Cat. No. B127885
CAS RN: 4242-18-6
M. Wt: 176.21 g/mol
InChI Key: GCFQXKYHWFWGSB-UHFFFAOYSA-N
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Patent
US05610177

Procedure details

A solution of 10.0 9 (0.058 mol) of 1-naphthoic acid in 100 mL HOAc was treated with 0.5 g PtO2 and reduced at 29° C., 50 psi. When the required amount of H2 had been taken up, the mixture was filtered and the solvent removed under reduced pressure. The residue was recrystallized from EtOAc/hexane to give 6.84 g (67% yield) of the product. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.058 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>CC(O)=O.O=[Pt]=O>[C:1]1([C:11]([OH:13])=[O:12])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
10.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
9
Quantity
0.058 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reduced at 29° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.